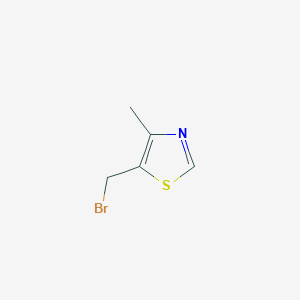
1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one
Overview
Description
1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one is an organoiodine compound known for its unique structure and reactivity. It features an iodoxole ring fused with a phenylethynyl group, making it a valuable reagent in organic synthesis. This compound is particularly noted for its role in facilitating various oxidative transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one typically involves the reaction of iodobenzene diacetate with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane. The process involves the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain the reaction conditions and purity of reagents to ensure high yield and quality of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the iodoxole ring.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include peroxides and other oxidizing agents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Substitution Reactions: These reactions often require catalysts such as palladium or copper to facilitate the process.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in oxidation reactions, the compound can convert alcohols to aldehydes or ketones .
Scientific Research Applications
1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is explored for its potential in modifying biological molecules and studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique reactivity.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one exerts its effects involves the activation of the iodoxole ring, which facilitates various oxidative and substitution reactions. The phenylethynyl group enhances the compound’s reactivity by stabilizing intermediates and transition states during the reactions. Molecular targets and pathways include the modification of organic substrates and the activation of specific functional groups .
Comparison with Similar Compounds
- 1-(2-Phenylethynyl)-3-(trifluoromethyl)benzene
- 9-(4-Phenylethynyl)anthracene
- 2-(Phenylethynyl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene
Comparison: 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one is unique due to its iodoxole ring, which imparts distinct oxidative properties compared to other phenylethynyl derivatives. The presence of iodine in the structure enhances its reactivity and makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
1-(2-phenylethynyl)-1λ3,2-benziodoxol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IO2/c17-15-13-8-4-5-9-14(13)16(18-15)11-10-12-6-2-1-3-7-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIXSZAJFLMMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CI2C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251765 | |
| Record name | 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181934-31-6 | |
| Record name | 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181934-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide](/img/structure/B3110990.png)




![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3111034.png)




